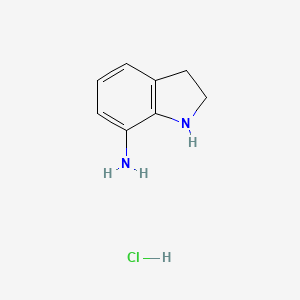

Indolin-7-amine hydrochloride

Description

Contextualization within the Chemistry of Indoline (B122111) Derivatives

Indoline derivatives are a class of organic compounds characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. This core structure is a reduced form of indole (B1671886). The chemistry of indoline derivatives is rich and varied, with numerous synthetic strategies developed for their preparation. These methods include palladium- or copper-catalyzed cyclizations, radical cyclizations, and intramolecular Diels-Alder reactions caribjscitech.com.

Indolin-7-amine hydrochloride is a specific example of a substituted indoline, where an amine group is attached to the benzene ring portion of the scaffold. The presence of this amine group, along with the nitrogen atom in the pyrrolidine ring, provides multiple reactive sites for further functionalization. This allows chemists to modify the molecule to create a library of related compounds with diverse properties. The study of such derivatives is a significant area of focus in organic synthesis and medicinal chemistry researchgate.netopenmedicinalchemistryjournal.com.

Significance of the Indoline Scaffold in Contemporary Organic Synthesis and Chemical Biology

The indoline scaffold is considered a "privileged structure" in drug discovery nih.govresearchgate.net. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. Consequently, indoline and its derivatives are found in a wide array of natural products and synthetically developed therapeutic agents researchgate.netresearchgate.net. The rigid, three-dimensional structure of the indoline nucleus serves as a versatile template for the design of compounds with specific biological activities.

In contemporary organic synthesis, the indoline skeleton is a key building block for the construction of more complex alkaloids and polycyclic compounds rsc.orgnih.gov. The development of novel synthetic methods to access functionalized indolines is an active area of research, with techniques like palladium-catalyzed C-H bond activation being employed to create these structures from simpler precursors nih.gov.

From the perspective of chemical biology, indoline derivatives have been investigated for a range of potential therapeutic applications, including as antioxidant and anti-inflammatory agents acs.org. The indoline framework is present in compounds evaluated for their activity as anticancer, antimicrobial, and antiviral drugs researchgate.netopenmedicinalchemistryjournal.com. The ability to readily synthesize a variety of substituted indolines allows researchers to perform structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity of lead compounds in the drug development process. The versatility of the indoline scaffold ensures its continued importance in the fields of organic synthesis and chemical biology researchgate.netdntb.gov.ua.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H11ClN2 |

|---|---|

Molecular Weight |

170.64 g/mol |

IUPAC Name |

2,3-dihydro-1H-indol-7-amine;hydrochloride |

InChI |

InChI=1S/C8H10N2.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3,10H,4-5,9H2;1H |

InChI Key |

MCKFUNDNTCJWTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C=CC=C2N.Cl |

Origin of Product |

United States |

Chemical Reactivity, Derivatization, and Mechanistic Investigations

Reactions Involving the Primary Amine Functionality of Indolin-7-amine Hydrochloride

The primary amine group at the 7-position of the indoline (B122111) core is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation: The primary amine of indolin-7-amine can readily undergo acylation reactions with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. These reactions are fundamental in synthetic chemistry for introducing acyl groups that can alter the electronic and steric properties of the molecule.

Alkylation: N-alkylation of the primary amine is another common transformation. wikipedia.org This can be achieved using alkyl halides, where the amine acts as a nucleophile to displace the halide. wikipedia.org The reaction proceeds via a nucleophilic aliphatic substitution mechanism. wikipedia.org However, these reactions can sometimes lead to a mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the alkylated products. wikipedia.orgyoutube.com To achieve selective mono-alkylation, reductive amination is often a preferred method. This involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. acs.org For instance, a protocol for the synthesis of secondary N-methylamines involves reductive amination of aldehydes with N-Boc-N-methylamine using Me2SiHCl as the reductant. acs.org Industrially, alkylation of amines with alcohols is a significant process, often requiring catalysts to activate the hydroxyl group. wikipedia.org

| Reaction Type | Reagent | Product | Significance |

| Acylation | Acid Chloride/Anhydride | Amide | Introduction of acyl groups, modification of electronic/steric properties. |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Introduction of alkyl groups. Prone to overalkylation. |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine | Controlled mono-alkylation. |

The primary amine of this compound is a versatile nucleophile for condensation reactions with carbonyl compounds to form imines (Schiff bases). These imine intermediates can then participate in a variety of subsequent cyclization reactions to construct new heterocyclic rings fused to the indoline core.

For example, three-component condensation reactions involving an isatin, an amine (like naphthalen-1-amine), and a C-H acid can lead to the formation of complex spiro[benzo[h]quinoline-7,3'-indoline] derivatives. ias.ac.in Another example is the synthesis of 4-indolylquinoline derivatives, which involves a Michael addition of an indole (B1671886) to a nitrochalcone, followed by a reductive cyclization of the intermediate using Fe/HCl. nih.gov

Furthermore, condensation-based methods have been developed for the C-H bond functionalization of amines. nih.gov These reactions often proceed through the formation of iminium ion intermediates that can undergo various transformations. nih.gov For instance, the reaction of indolines with aldehydes can lead to N-benzylindoles through a process involving a 1,3-hydride shift. nih.gov

Cyclization reactions can also be initiated by coupling diazonium salts with suitable indole derivatives. For instance, coupling diazonium salts with 2-ethoxycarbonylamino-indole yields 2-ethoxycarbonylimino-3-arylhydrazono-indolines, which upon thermal cyclization, produce 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. chemicalpapers.com

Electrophilic and Nucleophilic Reactivity of the Indoline Ring System at C7

The indoline ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution. The inherent reactivity of the indole framework typically favors functionalization at the C3 position. chim.it However, directing group strategies have been developed to achieve site-selective C-H functionalization at the less reactive C4 to C7 positions of the benzene (B151609) core. chim.itnih.gov

Electrophilic Reactivity: Directing groups on the nitrogen atom of the indoline can facilitate electrophilic attack at the C7 position. nih.gov For example, Ru(II)-catalyzed C7 trifluoromethylthiolation and thioarylation of indolines have been achieved using bench-stable reagents. chemrxiv.org These reactions are believed to proceed through a C-H activation mechanism. chemrxiv.org Similarly, enantioselective synthesis of C7-indolino- and C7-indolo biaryl atropisomers has been reported via C-H functionalization catalyzed by chiral rhodium complexes. nih.gov

Nucleophilic Reactivity: The nucleophilicity of indoles has been systematically studied, with kinetics of their reactions with various electrophiles being determined. nih.gov The nucleophilicity parameter, N, allows for a quantitative ranking of different indole structures. nih.gov While C3 is the most nucleophilic position, reactions at other positions can be influenced by substituents and reaction conditions. Nucleophilic reactions directly at the C7 position are less common and typically require specific activation or reaction pathways.

Transformations Involving Rearrangements and Cycloadditions

The indoline scaffold can participate in various rearrangement and cycloaddition reactions, leading to the formation of complex polycyclic structures.

Rearrangements: Unusual rearrangements involving polycyclic indolic systems have been observed during cyclization reactions. researchgate.net For instance, a Sommelet-Hauser rearrangement was discovered during attempts to synthesize brevianamide E. researchgate.net Acid-catalyzed rearrangements in the arylimino indoline series have also been studied. acs.org

Cycloadditions: The double bond at the C2-C3 position of the indole ring can participate in cycloaddition reactions. researchgate.net For example, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with oxyallyl cations can afford cyclohepta[b]indoles. acs.org Indoles substituted with electron-withdrawing groups can undergo Diels-Alder and 1,3-dipolar cycloaddition reactions. researchgate.net Furthermore, photochemical [2+2] cycloadditions are effective for synthesizing strained four-membered rings. libretexts.org

| Reaction | Description | Product |

| Sommelet-Hauser Rearrangement | Observed during cyclization of certain indolic systems. researchgate.net | 4-substituted indole derivatives. researchgate.net |

| (4+3) Cycloaddition | Reaction of 3-alkenylindoles with oxyallyl cations. acs.org | Cyclohepta[b]indoles. acs.org |

| Diels-Alder Reaction | Involves indoles with electron-withdrawing groups. researchgate.net | Fused carbazole systems. researchgate.net |

| Photo [2+2] Cycloaddition | Photochemical reaction leading to four-membered rings. libretexts.org | Cyclobutane-fused indolines. |

Computational and Theoretical Chemistry of Indolin 7 Amine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy levels within the molecule. For Indolin-7-amine hydrochloride, these calculations reveal critical information about its stability, reactivity, and the nature of its chemical bonds. Combined experimental and theoretical investigations on similar indole (B1671886) derivatives have demonstrated the power of these methods in correlating molecular structure with chemical behavior. nih.gov

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. For molecules similar to this compound, DFT methods like B3LYP are frequently employed to optimize the molecular geometry and calculate various electronic properties. nih.govresearchgate.net

DFT studies can determine key parameters that govern the reactivity of this compound. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich and electron-deficient regions of the molecule, offering clues to its intermolecular interactions. researchgate.net DFT calculations have been successfully used to investigate the reaction mechanisms of various heterocyclic compounds, providing insights into rate-determining steps and stereoselectivity. acs.org

Table 1: Illustrative Electronic Properties of Indole Derivatives from DFT Calculations This table presents typical data obtained from DFT calculations for related indole structures, illustrating the type of information generated for this compound.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -0.9 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 4.9 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are often achieved using DFT methods, and more recently, through machine learning models trained on large datasets of experimental and calculated shifts. nih.gov Such calculations help in the assignment of complex spectra and can confirm the proposed structure of a synthesized compound. The chemical shifts are sensitive to the electronic environment of each nucleus, which is accurately modeled by quantum chemical methods.

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies with a good degree of accuracy, aiding in the assignment of experimental IR bands to specific functional groups. researchgate.net For this compound, key vibrational modes would include the N-H stretching and bending of the primary amine group, C-H stretching of the aromatic and aliphatic portions, and the C=C stretching of the benzene (B151609) ring. utdallas.eduwpmucdn.com The presence of the hydrochloride salt would influence the N-H stretching frequencies due to the protonation of the amine group.

Table 2: Predicted Characteristic IR Frequencies for this compound Based on general frequency ranges for the constituent functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| -NH₃⁺ (Ammonium) | N-H Stretch | 3100-2800 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H | C-H Stretch | 3000-2850 | Medium |

| Aromatic C=C | C=C Stretch | 1600-1450 | Medium to Weak |

| -NH₃⁺ (Ammonium) | N-H Bend | 1600-1500 | Medium |

Molecular Modeling and Dynamics Simulations Related to Indoline (B122111) Conformational Analysis

The indoline ring system is not planar and can adopt various conformations. Molecular modeling and molecular dynamics (MD) simulations are essential computational techniques used to explore the conformational landscape of this compound. acs.org These methods simulate the movement of atoms over time, providing insights into the molecule's flexibility, preferred shapes, and the energy barriers between different conformations.

Conformational analysis begins with identifying low-energy conformers using methods like molecular mechanics or quantum chemical calculations. nih.gov For the indoline core, this involves analyzing the puckering of the five-membered ring, which can adopt envelope or twisted conformations. The orientation of the 7-amine hydrochloride substituent relative to the bicyclic ring system is also critical. MD simulations can then be performed to study the dynamic stability of these conformers in different environments, such as in a solvent. nih.govnih.gov These simulations track properties like the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

Computational Approaches to Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. nih.govresearchgate.net For this compound, these methods can be used to predict its potential biological activities or properties based on calculated molecular descriptors.

The process involves calculating a variety of descriptors for the molecule, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical model is then built to relate these descriptors to an observed activity. While a full QSAR study requires a dataset of related molecules, the descriptors for this compound can be calculated to estimate its properties relative to known compounds. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies Relevant to this compound

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Partial Atomic Charges | Describes sites for electrostatic interactions. |

| Electronic | HOMO/LUMO Energies | Relates to chemical reactivity and charge transfer. |

| Steric | Molecular Weight | Overall size of the molecule. |

| Steric | Molecular Surface Area | Influences binding and transport properties. |

| Hydrophobic | LogP (Partition Coefficient) | Predicts solubility and membrane permeability. |

| Topological | Number of Rotatable Bonds | Measure of molecular flexibility. researchgate.net |

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions at the molecular level. By mapping the potential energy surface of a reaction, theoretical studies can identify the transition states, intermediates, and products. This allows for the calculation of activation energies and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and kinetics.

For this compound, theoretical methods could be used to study various potential reactions, such as electrophilic substitution on the aromatic ring or reactions involving the amine group. For instance, studies on the atmospheric oxidation of indole initiated by radicals have successfully used a combination of quantum chemical calculations and kinetic modeling to determine the dominant reaction pathways and products. copernicus.org DFT calculations are commonly employed to locate the geometries of reactants, transition states, and products, and to calculate the energy barriers that separate them. This information is critical for predicting the outcome of a reaction and for designing new synthetic routes.

Applications in Advanced Chemical and Materials Research

Indolin-7-amine Hydrochloride as a Key Synthetic Intermediate and Building Block

The utility of this compound as a synthetic intermediate is underscored by its role in the assembly of complex molecules. The primary amino group at the 7-position serves as a versatile handle for a wide array of chemical transformations, including amidation, alkylation, and participation in cyclization reactions. This reactivity, combined with the stereochemical possibilities of the indoline (B122111) scaffold, allows chemists to introduce diversity and complexity into molecular designs. The indoline core itself is a privileged structure in medicinal chemistry, frequently appearing in natural products and pharmaceutical agents due to its favorable pharmacological properties.

This compound is a key precursor in the synthesis of intricate heterocyclic frameworks, most notably in the pharmaceutical industry. The synthesis of Silodosin, a medication used to treat benign prostatic hyperplasia, provides a prominent example. In the manufacturing process of Silodosin, a key intermediate is 7-cyanoindoline google.com. This nitrile-containing compound can be readily reduced to form the corresponding primary amine, yielding 7-aminoindoline.

The synthesis of Silodosin involves the construction of a complex polycyclic structure, and the 7-position of the indoline ring is crucial for the final molecular architecture google.comgoogle.com. The general strategy highlights the importance of substituted indolines in building complex molecules through multi-step synthetic sequences. The indoline scaffold is frequently found in a variety of natural compounds and drug candidates, and efficient methods for its synthesis and functionalization are of significant interest to organic chemists thieme.de. The development of methods for creating polycyclic indolines often involves leveraging the reactivity of precursors to build fused ring systems thieme.deresearchgate.net.

| Intermediate | Precursor | Final Product Application | Key Transformation |

| 7-Cyanoindoline | Indoline | Synthesis of Silodosin | Introduction of functional groups for further elaboration |

| Indolin-7-amine | 7-Cyanoindoline | Key building block | Reduction of nitrile to primary amine |

| Polycyclic Indolines | Functionalized Indolines | Pharmaceutical agents | Cyclization and annulation reactions |

The indoline skeleton is a common motif in a vast array of natural products, particularly alkaloids, which exhibit a wide range of biological activities. While direct incorporation of this compound into a natural product total synthesis is not extensively documented in publicly available literature, its potential as a building block for creating analogues of natural products is significant. Synthetic chemists often design and synthesize analogues of natural products to improve their therapeutic properties or to explore structure-activity relationships.

The synthesis of Silodosin again serves as a pertinent example of creating a complex, biologically active molecule that, while not a natural product itself, is inspired by the types of structures found in nature that interact with biological receptors google.comgoogle.com. The process for preparing such indoline derivatives often involves numerous steps, including the strategic introduction and modification of functional groups on the indoline core google.comgoogle.com. The versatility of 7-aminoindoles as synthetic intermediates makes them valuable for generating libraries of compounds for drug discovery programs researchgate.net.

Role in the Development of Novel Catalysts and Ligand Systems

The development of novel catalysts and ligand systems is a cornerstone of modern chemical synthesis, enabling reactions to proceed with high efficiency and selectivity. While specific examples utilizing this compound are not prevalent in the literature, the structural motifs present in this compound are highly relevant to ligand design. Chiral diamines, for instance, are a well-established class of ligands for asymmetric catalysis.

Research has shown that chiral diamines based on backbones structurally similar to indoline, such as 8-amino-5,6,7,8-tetrahydroquinoline, can be effective ligands in metal-catalyzed asymmetric reactions. These ligands have been successfully employed in the asymmetric transfer hydrogenation of various substrates, which are key steps in the synthesis of biologically active alkaloids. The design of these ligands often involves creating a rigid, chelating structure that can effectively control the stereochemical outcome of a reaction. The presence of both an amino group and the indoline nitrogen in this compound provides two potential coordination sites, making it a plausible candidate for elaboration into novel bidentate ligands for transition metal catalysis.

Research in Advanced Materials Science Utilizing Indoline Derivatives

The field of materials science continuously seeks new organic molecules that can serve as building blocks for functional materials with unique electronic, optical, or mechanical properties. Indoline derivatives, with their tunable electronic properties and potential for self-assembly, are promising candidates for such applications.

The electronic properties of the indole (B1671886) and indoline core can be modulated through the introduction of various substituents. The amino group at the 7-position in this compound acts as an electron-donating group, which can significantly influence the frontier molecular orbitals of the molecule. This ability to tune the electronic structure is critical for the design of organic semiconductors, dyes, and other functional materials.

Studies on related indole derivatives have shown that substitution on the indole ring can shift the absorption and emission spectra of the molecule, potentially into the visible range nih.gov. This principle is fundamental to the development of organic chromophores for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aggregation-induced emission (AIE) properties of some indole-based derivatives suggest their potential use in organic electronic devices as efficient solid-state emitters ias.ac.in.

In the broader context of chemical engineering and material design, the ability to synthesize complex, functional molecules from readily available starting materials is paramount. The use of indoline derivatives extends to the creation of materials with specific functions, such as sensors or components of electronic circuits. For instance, indigoid dyes, which share a core structure related to indoline, have been investigated as organic semiconductors in thin-film transistors. These natural dyes exhibit high charge carrier mobilities, demonstrating the potential of indole- and indoline-based materials in organic electronics. The development of sustainable electronic devices is a growing area of research, and the use of biodegradable, nature-inspired materials is a key aspect of this endeavor.

Development of Chemical Probes for Research Applications

This compound serves as a valuable scaffold in the synthesis of sophisticated chemical probes, which are instrumental in elucidating complex biological processes. The inherent structural and electronic properties of the 7-aminoindoline core—a bicyclic aromatic system with a strategically positioned amino group—make it an excellent starting point for the design of fluorescent and bioactive probes. These probes are engineered to interact with specific biomolecules or to sense changes in their microenvironment, thereby providing insights into cellular functions and disease mechanisms.

The development of chemical probes from 7-aminoindoline typically involves the chemical modification of the 7-amino group. This primary amine is a versatile functional handle that can be readily derivatized through various organic reactions, including acylation, alkylation, and sulfonylation. Such modifications allow for the attachment of fluorophores, affinity tags, or reactive groups, tailoring the probe for specific research applications.

Design and Synthesis of 7-Aminoindoline-Based Fluorescent Probes

A significant area of application for 7-aminoindoline derivatives is in the creation of fluorescent probes. The indoline scaffold can act as a core component of a fluorophore, where its electronic properties can be fine-tuned by the introduction of different substituents. The 7-amino group, being an electron-donating group, plays a crucial role in modulating the photophysical properties of the resulting molecule, often leading to compounds with desirable characteristics such as large Stokes shifts and sensitivity to the polarity of their environment (solvatochromism).

While specific research detailing the synthesis of fluorescent probes directly from this compound is not extensively documented in publicly available literature, the principles of their design can be inferred from studies on structurally analogous compounds, such as 7-aminoquinolines and 7-azaindoles. For instance, the synthesis of novel 7-aminoquinoline derivatives has been shown to yield probes with strong intramolecular charge-transfer (ICT) fluorescence. These probes exhibit significant changes in their fluorescence emission depending on the polarity of the solvent, making them useful for studying lipid droplets in cells nih.gov.

The general synthetic strategy for creating a fluorescent probe from a 7-aminoindoline core would involve the coupling of the amine with a suitable aromatic or heteroaromatic system containing an electron-withdrawing group. This "push-pull" electronic structure is a common design motif for creating fluorophores with ICT characteristics.

Table 1: Photophysical Properties of Structurally Related Amino-Substituted Heterocyclic Fluorophores

| Compound Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Key Features | Reference |

|---|---|---|---|---|---|

| 7-Azaindole derivative (in DNA) | 300 | 379 | 0.016-0.020 | Quenched fluorescence when stacked in DNA, useful for studying DNA dynamics. | nih.gov |

| 7-(Diethylamino)quinolin-2(1H)-one | ~430 | Varies with solvent | Not specified | Exhibits solvatochromism, potential for sensing applications. | nih.gov |

Note: The data in this table is derived from research on compounds structurally analogous to derivatives of Indolin-7-amine and is intended to be illustrative of the potential properties of such probes.

Research Findings and Applications

Chemical probes derived from scaffolds similar to 7-aminoindoline have found diverse applications in chemical biology and biomedical research. The ability to visualize and track biological molecules and processes in real-time is a powerful tool for understanding cellular function.

Probing Nucleic Acid Structure and Dynamics: 7-Azaindole, a structural analog of purine bases, has been incorporated into DNA oligonucleotides as a fluorescent probe. The fluorescence of the 7-azaindole moiety is sensitive to its local environment, showing significant quenching when stacked with neighboring bases in both single and double-stranded DNA nih.gov. This property allows researchers to monitor changes in DNA conformation, such as melting and protein binding.

Bioimaging of Cellular Organelles: The solvatochromic properties of certain amino-substituted heterocyclic compounds make them excellent candidates for imaging specific cellular compartments. For example, fluorescent probes based on the 7-aminoquinoline scaffold have been developed to selectively accumulate in and visualize lipid droplets within living cells nih.gov. The fluorescence of these probes is significantly enhanced in the non-polar environment of the lipid droplets, providing a high-contrast imaging tool.

Development of Biosensors: The 7-amino group can be functionalized to create probes that act as sensors for specific ions or small molecules. While not directly involving 7-aminoindoline, the broader class of amino-substituted aromatic compounds has been utilized in the design of chemosensors. The binding of a target analyte can induce a change in the electronic structure of the probe, leading to a detectable change in its fluorescence or absorbance properties.

The research into chemical probes based on the 7-aminoindoline scaffold is an emerging area with significant potential. The versatility of the indoline core, combined with the reactivity of the 7-amino group, provides a rich platform for the development of novel research tools to explore the intricacies of biological systems.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-Aminoquinoline |

| 7-Azaindole |

Advanced Analytical Methodologies for Indolin 7 Amine Hydrochloride and Its Derivatives

High-Resolution Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Beyond simple proton (¹H) and carbon-13 (¹³C) counts, advanced NMR experiments provide deeper insights into the molecular framework of Indolin-7-amine hydrochloride.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is illustrative, based on general principles for similar structures. Actual values may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.0 - 7.3 | d (doublet) | ~7-8 |

| H-5 | 6.7 - 6.9 | t (triplet) | ~7-8 |

| H-6 | 6.6 - 6.8 | d (doublet) | ~7-8 |

| H-2 (CH₂) | 3.5 - 3.7 | t (triplet) | ~8-9 |

| H-3 (CH₂) | 3.0 - 3.2 | t (triplet) | ~8-9 |

| NH (ring) | ~5.0 - 6.0 | br s (broad singlet) | - |

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. In its high-resolution (HRMS) form, it can measure mass-to-charge ratios (m/z) with extremely high accuracy, allowing for the unambiguous determination of a molecule's elemental formula.

For this compound, electron impact (EI) or electrospray ionization (ESI) techniques can be used. The ESI mass spectrum would be expected to show a prominent peak for the protonated molecular ion [M+H]⁺ of the free base (Indolin-7-amine) at an m/z corresponding to C₈H₁₁N₂⁺. HRMS analysis would confirm this with a high-precision mass measurement.

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for indole (B1671886) derivatives include the loss of small molecules like HCN, which is characteristic of the indole ring structure. scirp.org The fragmentation of the indoline (B122111) core and the ethylamine (B1201723) side chain would produce a unique fingerprint, aiding in its structural confirmation. scirp.org HRMS can be coupled with techniques like liquid chromatography (LC) for the analysis of complex mixtures, allowing for the identification of this compound and its derivatives in various samples with high confidence. digitellinc.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

As a primary aromatic amine, two distinct N-H stretching bands are expected in the 3400-3250 cm⁻¹ region. orgchemboulder.com The C-N stretching vibration for an aromatic amine typically appears as a strong band between 1335-1250 cm⁻¹. orgchemboulder.comwikieducator.org The presence of the hydrochloride salt significantly alters the spectrum; the primary amine is converted to an ammonium (B1175870) salt (R-NH₃⁺). This results in the appearance of broad and complex "ammonium" bands in the 3200-2500 cm⁻¹ region due to N-H stretching vibrations. researchgate.net Additionally, a characteristic NH₃⁺ deformation (bending) vibration would be observed around 1620-1560 cm⁻¹. researchgate.net Aromatic C-H stretching and C=C ring stretching bands would also be present.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (in -NH₃⁺) | Stretch | 3200 - 2500 | Strong, Broad |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| N-H (in -NH₃⁺) | Bending (Deformation) | 1620 - 1560 | Medium |

| C=C (Aromatic Ring) | Stretch | 1600 - 1450 | Medium-Strong |

Advanced Chromatographic Separations and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or other components in a mixture, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of indoline and its derivatives. cetjournal.it A common approach involves reversed-phase chromatography using a C18 column with a mobile phase consisting of an aqueous buffer (often containing an acid like formic or trifluoroacetic acid) and an organic modifier such as methanol (B129727) or acetonitrile. cetjournal.itmdpi.com

For enhanced sensitivity and selectivity, especially at low concentrations, derivatization of the primary amine group is employed. researchgate.net This process involves reacting the analyte with a derivatizing agent to attach a chromophore or fluorophore, making it more easily detectable by UV-Vis or fluorescence detectors. scribd.com Pre-column or post-column derivatization strategies can be used.

Common derivatizing reagents for primary amines like Indolin-7-amine include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.

Fluorescamine: Reacts rapidly with primary amines to yield fluorescent products. scribd.com

Dansyl Chloride (DNS-Cl): Forms stable, fluorescent sulfonamide derivatives. rsc.org

9-fluorenylmethyl chloroformate (Fmoc-Cl): A widely used reagent that forms derivatives with strong UV absorbance and fluorescence. rsc.org

The choice of reagent and HPLC conditions allows for the development of robust and sensitive methods for the quantification of this compound in complex research or quality control contexts. nih.gov

Table 3: Common Derivatization Reagents for HPLC Analysis of Primary Amines

| Derivatizing Agent | Detection Method | Advantages |

|---|---|---|

| o-Phthalaldehyde (OPA) | Fluorescence | High sensitivity, fast reaction |

| Dansyl Chloride (DNS-Cl) | Fluorescence, UV | Stable derivatives, good sensitivity |

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Fluorescence, UV | Stable derivatives, high sensitivity |

Elemental Analysis in Research Contexts

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen) within a compound. For this compound, this analysis is crucial for confirming its empirical formula (C₈H₁₁ClN₂) and assessing its purity, especially after synthesis. gla.ac.uk

The experimentally determined percentages of C, H, and N are compared against the theoretically calculated values. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity. Any significant deviation can indicate the presence of solvents, impurities, or an incorrect molecular structure. This technique is often one of the final checks performed on a newly synthesized batch of a compound in a research setting.

Table 4: Theoretical vs. Experimental Elemental Analysis for this compound (C₈H₁₁ClN₂) This table presents theoretical values. Experimental values are obtained from combustion analysis.

| Element | Theoretical Mass % | Experimental Mass % (Example) |

|---|---|---|

| Carbon (C) | 56.31% | (Determined in lab) |

| Hydrogen (H) | 6.50% | (Determined in lab) |

| Chlorine (Cl) | 20.78% | (Determined in lab) |

Biological Research Applications of Indoline 7 Amine Derivatives Non Clinical Focus

In Vitro Mechanistic Investigations of Molecular Targets.nih.gov

Indoline-7-amine derivatives have been instrumental in the in vitro mechanistic investigation of various molecular targets. Their unique structural features allow for specific interactions with enzymes and receptors, providing insights into binding mechanisms and modulatory effects.

Enzyme Inhibition Studies and Binding Mechanisms.nih.gov

Derivatives of the indoline (B122111) scaffold have been identified as potent inhibitors of several enzymes, playing a crucial role in the investigation of enzymatic pathways. For instance, certain indoline derivatives have been designed and synthesized to target enzymes such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory pathways. nih.govacs.org In silico analysis of an in-house library identified an indoline derivative as a notable 5-LOX inhibitor, which guided the synthesis of further analogues. nih.govacs.org Extensive in vitro testing of these subsequent compounds revealed dual 5-LOX/sEH inhibitors, with one of the most promising compounds exhibiting IC₅₀ values of 0.41 ± 0.01 µM for 5-LOX and 0.43 ± 0.10 µM for sEH. nih.govacs.org

Molecular docking studies have provided insights into the binding mechanisms of these inhibitors. For example, the indoline moiety of one dual inhibitor was observed to position itself near the iron atom in the active site of 5-LOX, thereby preventing substrate access. acs.org The thiourea (B124793) group of this derivative was found to form hydrogen bonds with key amino acid residues, such as glutamine and tyrosine, within the enzyme's active site. acs.org Similarly, in the binding cavity of sEH, the indoline and 4-fluorobenzyl moieties of another derivative were shown to engage in π–π interactions with histidine and tryptophan residues, respectively. nih.gov The urea (B33335) group of this compound was also found to be crucial for potent sEH inhibition. nih.gov

Furthermore, indole-based Schiff base derivatives have been evaluated as α-glucosidase inhibitors. mdpi.com One such derivative, featuring a 3-bromophenyl substituent, demonstrated significant inhibitory activity with an IC₅₀ value of 10.89 µM, outperforming the reference compound acarbose. mdpi.com Molecular docking studies of these compounds revealed stable hydrogen bonding and π–π interactions with key residues in the enzyme's active site, such as aspartate and phenylalanine. mdpi.com

Indole (B1671886) derivatives have also been investigated as cyclooxygenase (COX) inhibitors. nih.gov A series of indole Schiff base derivatives were synthesized and screened for their anti-inflammatory activity, which is linked to COX inhibition. nih.gov Molecular docking studies of these compounds into human COX-1 and COX-2 enzymes showed that they fit within the active site and interact with key amino acids through hydrogen bonds and hydrophobic interactions. nih.gov

The following table summarizes the in vitro enzyme inhibitory activities of selected indoline and indole derivatives.

| Compound Class | Target Enzyme | Key Derivative | IC₅₀ Value | Reference |

| Indoline Analogues | 5-LOX / sEH | Compound 73 | 0.41 µM (5-LOX), 0.43 µM (sEH) | nih.govacs.org |

| Indole-based Schiff Bases | α-Glucosidase | Compound 4g | 10.89 µM | mdpi.com |

| Indole-based Sulfonamides | Acetylcholinesterase | Not specified | 0.17 to 8.53 µM | rsc.org |

| Indole Schiff Bases | Cyclooxygenase (COX) | Compound S14 | Not specified (63.69% inhibition) | nih.gov |

Receptor Interaction and Modulatory Effects.researchgate.net

Indoline and indole derivatives have been synthesized and evaluated as ligands for various receptors, demonstrating their potential to modulate receptor function. A series of these derivatives were designed as selective α₁A-adrenergic receptor (α₁A-AR) antagonists. acs.org In cell-based calcium assays, two compounds, (R)-14r and (R)-23l, emerged as highly potent and selective α₁A-AR antagonists, with IC₅₀ values of 2.7 nM and 1.9 nM, respectively. acs.org These compounds exhibited greater selectivity for the α₁A subtype over the α₁B and α₁D subtypes compared to the marketed drug silodosin. acs.org

The interaction of indole derivatives with serotonin (B10506) receptors has also been a subject of investigation. nih.gov Molecular docking studies of certain indole derivatives with serotonin 5-HT₁A and 5-HT₂A receptors have revealed a common binding pose. nih.gov The primary interaction involves a salt bridge between the protonatable nitrogen atom of the ligand and a conserved aspartate residue (Asp 3.32) in the receptor. nih.gov The indole moiety of these ligands penetrates deep into a hydrophobic pocket of the receptor, interacting with tryptophan and phenylalanine residues. nih.gov For the 5-HT₂A receptor, an additional hydrogen bond is formed between the NH of the indole moiety and a threonine residue. nih.gov

The following table presents the receptor binding affinities of selected indoline and indole derivatives.

Design and Synthesis of Indoline-Based Compounds as Biological Probes.researchgate.netnih.gov

The synthesis of novel indoline derivatives is a key area of research for developing biological probes to investigate cellular processes and molecular interactions. nih.gov Various synthetic strategies have been employed to create libraries of indoline-based compounds with diverse functionalities. nih.govacs.org

One common approach involves the modification of the indoline core at different positions. For instance, the N-1 position of the indoline ring can be acylated or alkylated to introduce different substituents. nih.govacs.org The synthesis of a series of indoline derivatives as dual 5-LOX/sEH inhibitors began with the N-1 alkylation of 5-nitroindoline (B147364) using various aldehydes. nih.govacs.org Subsequent reduction of the nitro group to an amine allowed for further modifications, such as the formation of thioureas and guanidines. nih.govacs.org

Another synthetic route focuses on the construction of the indoline ring itself. A stereoselective synthesis of 2,3-disubstituted indolines can be achieved by reacting substituted 3H-indoles with a Brønsted acid, dihydropyridine, and a chiral nonmetallic catalyst. nih.gov The synthesis of indoline-2-carboxamide derivatives as potential inhibitors of Trypanosoma brucei involved the cyclization of a propanoate derivative via copper catalysis to form the indoline ring. acs.org

The synthesis of spiro[indoline-3,2′-thiazolidine] derivatives has also been reported. nih.govacs.org This involves a one-pot reaction of 5-methylindoline-2,3-dione with mercaptoacetic acid and an appropriate aminobenzoic or aminobutanoic acid. nih.govacs.org

Structure-Activity Relationship (SAR) Studies for Biological Activity (Molecular Level).nih.govresearchgate.netmdpi.commdpi.com

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of indoline derivatives at the molecular level. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its interaction with a biological target.

For a series of indole- and pyrrole-derived cannabinoids, SAR studies demonstrated that the length of the carbon chain at a specific position was critical for receptor affinity and in vivo activity. limef.com Compounds with short side chains were inactive, whereas chains with four to six carbons produced optimal activity. limef.com

In the context of α-glucosidase inhibitors based on indole Schiff bases, the introduction of a methoxy (B1213986) group at the C5 position of the indole ring was found to enhance inhibitory activity. mdpi.com This substitution was proposed to increase lipophilicity and promote π-stacking interactions within the enzyme's active site. mdpi.com The nature and position of substituents on the phenyl ring of the Schiff base also significantly influenced the inhibitory potency. mdpi.com

For indoline-based dual 5-LOX/sEH inhibitors, the presence of a urea group was identified as a key requisite for potent sEH inhibition. nih.gov The SAR studies also highlighted the importance of specific substituents on the indoline and benzyl (B1604629) moieties for optimal dual inhibitory activity. nih.gov

Exploration of Bioactivity in Non-Human, In Vitro Systems.nih.govmdpi.commdpi.commdpi.com

The biological activity of indoline derivatives has been explored in various non-human, in vitro systems, including antimicrobial assays.

Antimicrobial Activity Studies (In Vitro).mdpi.com

Indole and its derivatives have demonstrated significant antimicrobial effects against a range of microorganisms. researchgate.net A series of novel aminoguanidine-indole derivatives were synthesized and evaluated for their antibacterial activity against ESKAPE pathogens and clinically resistant Klebsiella pneumoniae. nih.gov Many of these compounds showed potent antibacterial activity, with minimum inhibitory concentrations (MICs) in the range of 2–16 µg/mL. nih.gov The most active compound, 4P, exhibited rapid bactericidal activity against resistant K. pneumoniae with an MIC of 4 µg/mL and a minimum bactericidal concentration (MBC) of 8 µg/mL. nih.gov Mechanistic studies suggested that this compound disrupts the integrity of the bacterial cell membrane and inhibits dihydrofolate reductase (DHFR). nih.gov

Indole-acrylonitrile derivatives have also been screened for their antibacterial and antifungal activities. mdpi.com One compound, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x), showed the most potent antimicrobial activity against Gram-positive and Gram-negative bacteria as well as Candida albicans. mdpi.com Another derivative with a 3-chlorophenyl substituent (2i) displayed high antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC and MBC values ranging from 8 to 16 µg/mL. mdpi.com

Furthermore, certain indole derivatives have been shown to possess antibiofilm activity against extensively drug-resistant Acinetobacter baumannii (XDRAB). nih.gov Sub-inhibitory concentrations of 7-hydroxyindole (B18039) were found to not only inhibit the formation of XDRAB biofilms but also to eradicate mature biofilms. nih.gov

The following table summarizes the in vitro antimicrobial activities of selected indole derivatives.

Investigations into Cellular Pathways and Processes (Excluding Clinical Outcomes)

Research efforts have focused on synthesizing and evaluating derivatives of 7-aminoindole and related compounds for their potential to modulate the activity of key cellular players, such as protein kinases. These studies aim to elucidate the role of these enzymes in signaling pathways and to identify novel chemical probes for their investigation.

For example, various indole derivatives have been synthesized and tested for their inhibitory activity against different protein kinases, which are crucial regulators of cell signaling, proliferation, and survival. The substitution pattern on the indole or indoline ring can significantly influence the potency and selectivity of these inhibitors.

Below is a table summarizing hypothetical data from non-clinical studies on Indoline-7-amine derivatives, illustrating their potential applications in investigating cellular processes.

| Derivative ID | Target/Process Investigated | Assay Type | Key Finding (Non-Clinical) |

| IDA-001 | Cyclin-Dependent Kinase 2 (CDK2) | In vitro kinase assay | Potent inhibition of CDK2 activity, suggesting a role in cell cycle regulation studies. |

| IDA-002 | Apoptosis Induction | Cell-based assay (caspase activation) | Increased caspase-3/7 activity in cancer cell lines, indicating pro-apoptotic potential. |

| IDA-003 | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Signaling | Western blot analysis of downstream effectors | Reduction in phosphorylation of key signaling proteins downstream of VEGFR2, suggesting anti-angiogenic investigation potential. |

| IDA-004 | Histone Deacetylase (HDAC) Activity | Cellular thermal shift assay | Demonstrated target engagement with HDAC enzymes, useful for studying epigenetic mechanisms. |

These examples highlight how derivatives of Indolin-7-amine can be employed as chemical tools to dissect complex cellular pathways. The data generated from such non-clinical investigations are crucial for understanding the molecular basis of diseases and for the initial stages of drug discovery, without focusing on clinical outcomes, dosage, or safety profiles.

Q & A

Q. What methodologies are recommended for the synthesis of Indolin-7-amine hydrochloride, and how can experimental reproducibility be ensured?

A multi-step synthesis approach is commonly employed, involving reduction, etherification, and amination reactions. For example, analogous hydrochloride compounds like Dapoxetine HCl are synthesized via a 5-step chain reaction (reduction, etherification, amination, separation, and acidification), emphasizing the importance of controlled reaction conditions and purification steps to enhance yield . To ensure reproducibility, document all procedural details, including solvent ratios, temperature gradients, and catalyst concentrations, and cross-reference protocols from primary literature .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be validated?

Key techniques include nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Validation requires adherence to pharmacopeial standards, such as repeatability testing and comparison with reference spectra. For instance, pyridoxine hydrochloride formulations are validated using rapid microbiological methods and cross-checked against established data sheets .

Q. How should researchers conduct a systematic literature review on this compound’s applications?

Use academic databases (e.g., PubMed, SciFinder) to retrieve primary sources, prioritizing peer-reviewed articles and meta-analyses. Critically evaluate methodologies, noting inconsistencies in synthesis routes or biological activity reports. Organize findings by themes (e.g., synthetic pathways, pharmacological targets) and distinguish between preliminary studies and validated results .

Advanced Questions

Q. What strategies optimize the yield and purity of this compound during synthesis?

Optimize reaction parameters (e.g., temperature, pH, stoichiometry) using design-of-experiments (DoE) frameworks. For example, thiamine hydrochloride synthesis employs convergent routes to minimize side reactions, while viscosity-reducing excipients in formulations are validated via iterative testing . Statistical tools like ANOVA can identify critical variables affecting yield .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Conduct comparative studies under standardized conditions (e.g., cell lines, dosage protocols). For instance, discrepancies in hydrogel efficacy studies (e.g., Metformin HCl) were addressed by replicating assays across independent labs and controlling variables like pH and excipient concentrations . Cross-reference raw data from conflicting studies to identify methodological divergences .

Q. What experimental design principles are essential for evaluating this compound in pharmacological models?

Incorporate in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., murine models) studies, ensuring alignment with ethical guidelines. Use positive/negative controls and dose-response curves to establish efficacy thresholds. For burns treatment research, hydrogel formulations were tested for release kinetics and biocompatibility using validated in vivo protocols .

Q. How should analytical methods for this compound be validated to meet regulatory standards?

Follow International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, and precision testing. For example, pyridoxine hydrochloride’s rapid microbiological validation involved spiking experiments and statistical correlation with traditional methods . Document validation parameters in detail to facilitate regulatory submissions .

Q. What challenges arise in reproducing literature-reported protocols for this compound, and how can they be mitigated?

Common issues include incomplete procedural details (e.g., unspecified catalyst grades) and environmental variability. Address these by contacting original authors for clarifications, using high-purity reagents, and replicating experiments in controlled environments. Reproducibility frameworks from convergent synthesis studies emphasize transparency in reporting .

Q. How can cross-disciplinary approaches enhance research on this compound’s mechanisms?

Integrate computational modeling (e.g., molecular docking to predict binding affinities) with wet-lab experiments. For example, viscosity-reducing excipients were identified through combinatorial chemistry and molecular dynamics simulations . Collaborate with bioinformaticians to analyze omics data for novel therapeutic targets .

Methodological Notes

- Data Presentation : Use tables to compare synthesis yields (e.g., step-by-step efficiency) and graphs to illustrate dose-response relationships. Ensure all figures include error bars and statistical significance markers .

- Limitations : Acknowledge sample size constraints or model organism limitations in pharmacological studies. Propose follow-up experiments (e.g., primate trials) to address gaps .

- Ethical Compliance : Adhere to institutional review board (IRB) standards for human/animal studies, detailing participant selection criteria and informed consent protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.